molecular formula C7H5BrN2S B7904374 2-Bromobenzo[d]thiazol-5-amine

2-Bromobenzo[d]thiazol-5-amine

Cat. No.: B7904374
M. Wt: 229.10 g/mol
InChI Key: AVYQXBSPQNKBLU-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]thiazol-5-amine is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a bromine atom at the second position and an amino group at the fifth position on the benzothiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzo[d]thiazol-5-amine typically involves the bromination of 2-aminobenzothiazole. One common method is the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of bromine as a brominating agent is common, but alternative methods such as electrochemical bromination are also being explored for their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]thiazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form 2-aminobenzothiazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles.

    Oxidation Reactions: Products include nitrobenzothiazoles.

    Reduction Reactions: Products include 2-aminobenzothiazole.

Scientific Research Applications

2-Bromobenzo[d]thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]thiazol-5-amine is primarily related to its ability to interact with biological macromolecules. The bromine atom and the amino group allow the compound to form hydrogen bonds and halogen bonds with proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chlorobenzo[d]thiazol-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    2-Methylbenzo[d]thiazol-5-amine: Contains a methyl group instead of a halogen, affecting its chemical properties and applications.

Uniqueness

2-Bromobenzo[d]thiazol-5-amine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

2-bromo-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYQXBSPQNKBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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